molecular formula C9H13NO2 B8646231 5-(Morpholin-4-yl)pent-3-yn-2-one CAS No. 863672-29-1

5-(Morpholin-4-yl)pent-3-yn-2-one

Cat. No.: B8646231
CAS No.: 863672-29-1
M. Wt: 167.20 g/mol
InChI Key: NNINYAQXYABNGY-UHFFFAOYSA-N
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Description

5-(Morpholin-4-yl)pent-3-yn-2-one is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

863672-29-1

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

5-morpholin-4-ylpent-3-yn-2-one

InChI

InChI=1S/C9H13NO2/c1-9(11)3-2-4-10-5-7-12-8-6-10/h4-8H2,1H3

InChI Key

NNINYAQXYABNGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C#CCN1CCOCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cooled (−40° C., CH3CN/CO2) solution of 4-(2-propyn-1-yl)morpholine (2.2 g, 17.58 mmol) in THF (5 mL) was added dropwise via. syringe under N2 a solution of 2 M isopropylmagnesium chloride in THF (10 mL, 20.00 mmol). The reaction was stirred for 1 hr then a solution of N-methoxy-N-methylacetamide (2.2 mL, 20.69 mmol) in THF (5 mL) was added in one portion. The reaction was stirred for 2 hr (allowed to slowly warm to RT), quenched with aq. NH4Cl, extracted with EtOAc, washed with brine, dried (Na2SO4), filtered and evaoprated to dryness under vacuum. The remaining was purified by silica gel chromatography (Analogix, SF25-60 g, 0 to 80% EtOAc in hexanes). The pure fractions were combined and evaporated to dryness to give the product 5-(4-morpholinyl)-3-pentyn-2-one (2.09 g, 12.50 mmol, 71.1% yield) as a yellow oil. 1H NMR (400 MHz, DMSO-d6) δ 3.62-3.57 (m, 4H), 3.56 (s, 2H), 2.49-2.43 (m, 4H), 2.34 (s, 3H). MS (ES)+m/e 168.0 [M+H]+.
Name
CH3CN CO2
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Synthesis routes and methods II

Procedure details

4-Prop-2-ynyl-morpholine (22 g, 176 mmol) was dissolved under nitrogen in THF (40 mL) and cooled to −40° C. Then a 2 M solution of isopropyl magnesium chloride in THF (97 mL, 193 mmol) was added while keeping the temperature below −20° C. Stirring at −40° C. to −30° C. was continued for 30 min. In a separate flask, N-methoxy-N-methylacetamide (20 g, 193 mmol) was dissolved under nitrogen in THF (40 mL) and cooled to −10° C. in ice/MeOH. The Grignard solution prepared above was transferred to the Weinreb amide solution at −10° C. via teflon tubing under slightly positive nitrogen pressure in vessel 1. There was no exotherm. Stirring at −10° C. to 0° C. was continued for 2 h. Ther resulting white suspension was poured on a 1:1-mixture of ice and saturated NH4Cl solution (400 mL). Extraction: 2×AcOEt, 1× saturated NaCl solution. One obtained a yellow oil (26.1 g, 89%). Chromatography on silica gel in heptane/ethyl acetate 1:2 gave 19.4 g (66%) of a brown oil which was distilled in the Kugelrohr at 130° C./0.2 mbar. One obtained 15.8 g (53%) of a yellow oil.
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Yield
89%

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